

Measuring Mitochondrial Dysfunction with ATP-Red 1: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, primarily through the production of adenosine triphosphate (ATP) via oxidative phosphorylation (OXPHOS).[1][2] Mitochondrial dysfunction, characterized by a decline in ATP synthesis and other associated processes, is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3] Therefore, the accurate measurement of mitochondrial ATP levels is crucial for understanding disease mechanisms and for the development of novel therapeutics.

ATP-Red 1 is a highly selective, multisite-binding, and switchable fluorescent probe designed for the rapid and sensitive detection of intracellular ATP concentrations.[4][5] This cell-permeable dye exhibits a "turn-on" fluorescence response upon binding to ATP, making it an excellent tool for monitoring fluctuations in mitochondrial ATP levels in living cells. **ATP-Red 1** primarily localizes to the mitochondria, where ATP concentrations are highest, and its fluorescence intensity directly correlates with the mitochondrial energy status.

This document provides detailed application notes and protocols for the use of **ATP-Red 1** in measuring mitochondrial dysfunction, guidance on data presentation, and visualizations of the underlying biological pathways and experimental workflows.



Mechanism of Action

ATP-Red 1 operates on a principle of conformational change upon binding to ATP. In its unbound state, the probe exists in a non-fluorescent, ring-closed form. The presence of ATP induces a multi-site interaction with the probe, leading to the opening of this ring structure. This conformational change results in a significant increase in the probe's fluorescence emission. The fluorescence intensity of **ATP-Red 1** shows a remarkable increase in the presence of ATP, with reports of a 5.6-fold to 18.1-fold enhancement. The probe demonstrates high selectivity for ATP over other nucleotides such as ADP and AMP, and other biomolecules.



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Figure 1. Mechanism of **ATP-Red 1** fluorescence.

Data Presentation

Quantitative data obtained from experiments using **ATP-Red 1** should be summarized in a clear and structured format to facilitate comparison and interpretation. Below are examples of how to present such data.

Table 1: Spectral Properties of ATP-Red 1

Property	Wavelength (nm)
Excitation Maximum	~510
Emission Maximum	~590

Table 2: Effect of Mitochondrial Inhibitors on ATP-Red 1 Fluorescence in hiPSC-Cardiomyocytes



This table presents the half-maximal effective concentration (EC50) of known mitochondrial inhibitors on the fluorescence intensity of **ATP-Red 1**, indicating the concentration at which the ATP signal is reduced by 50%.

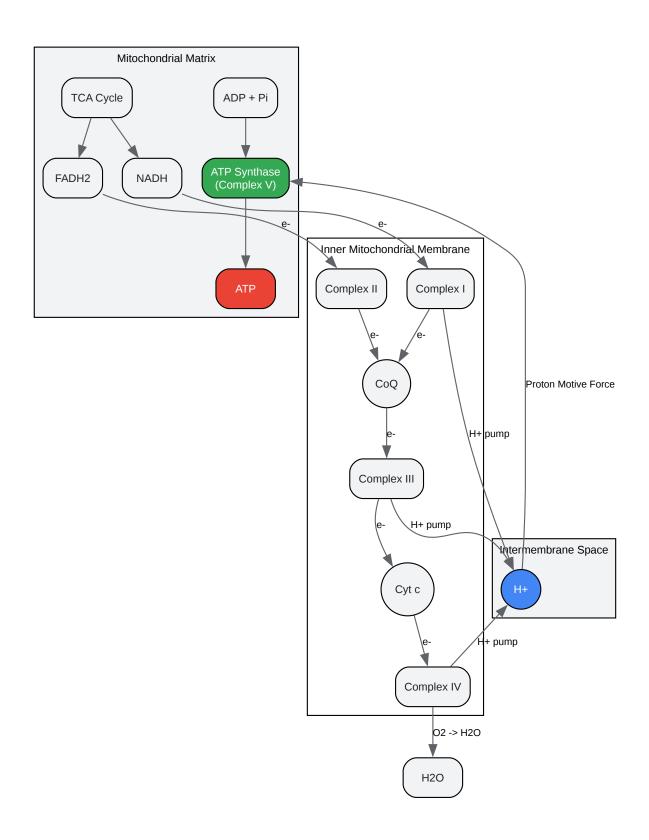
Compound	Target	EC50 (μM)
Antimycin A	Complex III Inhibitor	0.0093
Oligomycin	ATP Synthase (Complex V) Inhibitor	0.053

Data from a study on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) treated for 4 hours in the absence of glucose supplementation.

Signaling Pathways and Experimental Workflows Mitochondrial ATP Synthesis Pathway

Mitochondrial ATP is primarily generated through the process of oxidative phosphorylation, which involves the electron transport chain (ETC) and ATP synthase (Complex V).





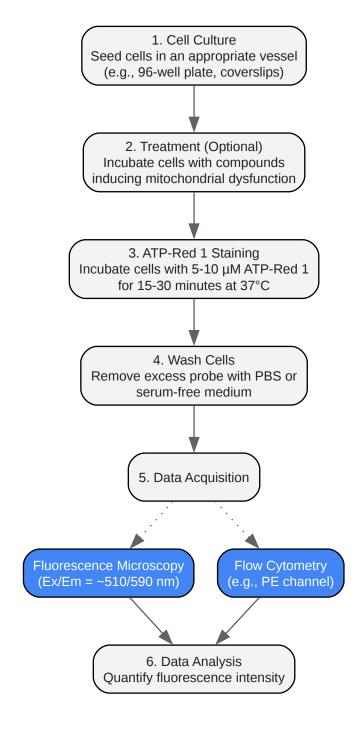
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Figure 2. Mitochondrial ATP synthesis pathway.



Experimental Workflow for Measuring Mitochondrial Dysfunction with ATP-Red 1

The following diagram outlines the typical workflow for assessing mitochondrial dysfunction using **ATP-Red 1** in a cell-based assay.



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Figure 3. Experimental workflow for ATP-Red 1.

Experimental Protocols Reagent Preparation

- ATP-Red 1 Stock Solution (10 mM):
 - Before opening, centrifuge the vial of lyophilized ATP-Red 1 to collect the solid at the bottom.
 - Warm the vial to room temperature.
 - \circ Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM stock solution. For example, for 1 mg of **ATP-Red 1** (MW = 561.48 g/mol), add 17.8 μ L of DMSO.
 - Vortex briefly to dissolve the solid.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C, protected from light.
- ATP-Red 1 Working Solution (5-10 μM):
 - \circ On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 5-10 μ M in serum-free cell culture medium or phosphate-buffered saline (PBS).
 - The optimal concentration should be determined empirically for each cell type and experimental condition.
 - Prepare the working solution fresh and protect it from light.

Protocol for Fluorescence Microscopy

- Cell Seeding:
 - Seed cells onto glass-bottom dishes, coverslips, or 96-well plates suitable for microscopy.



- Allow the cells to adhere and grow to the desired confluency.
- Induction of Mitochondrial Dysfunction (Optional):
 - Treat cells with the desired concentration of a mitochondrial inhibitor (e.g., rotenone, antimycin A, oligomycin, FCCP) or other compounds of interest for the appropriate duration.
 - Include a vehicle-treated control group.
- Staining with ATP-Red 1:
 - Remove the cell culture medium.
 - Add the freshly prepared ATP-Red 1 working solution (5-10 μM) to the cells.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Remove the **ATP-Red 1** working solution.
 - Wash the cells twice with warm PBS or serum-free medium to remove any unbound probe.
- Imaging:
 - Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for excitation at ~510 nm and emission at ~590 nm.
- Data Analysis:
 - Quantify the mean fluorescence intensity of ATP-Red 1 in the mitochondrial regions of interest for each experimental group.
 - Normalize the fluorescence intensity to the control group to determine the relative change in mitochondrial ATP levels.



Protocol for Flow Cytometry

- Cell Preparation:
 - o Culture cells in suspension or detach adherent cells using a gentle dissociation reagent.
 - Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 2% FBS).
- Induction of Mitochondrial Dysfunction (Optional):
 - Treat the cell suspension with the compounds of interest as described for microscopy.
- Staining with ATP-Red 1:
 - Add the ATP-Red 1 working solution to the cell suspension to a final concentration of 5-10 μM.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Centrifuge the cells to pellet them.
 - Resuspend the cell pellet in fresh, cold buffer and repeat the wash step twice.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in a suitable buffer for flow cytometry.
 - Analyze the cells on a flow cytometer using an appropriate laser for excitation (e.g., blue laser at 488 nm or green/yellow laser at ~561 nm) and a detector for red fluorescence (e.g., PE or a similar channel).
 - Record the mean fluorescence intensity for each sample.
- Data Analysis:
 - Gate on the live cell population based on forward and side scatter properties.



- Determine the geometric mean fluorescence intensity of the ATP-Red 1 signal for each experimental group.
- Compare the fluorescence intensity of treated samples to the control to quantify the change in mitochondrial ATP.

Conclusion

ATP-Red 1 is a powerful and reliable fluorescent probe for the real-time monitoring of mitochondrial ATP levels in living cells. Its high selectivity and sensitivity make it an invaluable tool for researchers in basic science and drug development who are investigating mitochondrial function and dysfunction. The protocols and guidelines presented here provide a comprehensive framework for the effective application of ATP-Red 1 in a variety of experimental settings. By carefully designing experiments and presenting data in a clear and quantitative manner, researchers can gain significant insights into the role of mitochondrial bioenergetics in health and disease.

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